Molecular Weight Differentiation vs. Unsubstituted and Halogenated Analogs
The 5,7‑dimethyl derivative possesses a molecular weight (MW) of 192.17 g mol⁻¹, which is 28.05 g mol⁻¹ higher than the unsubstituted parent (164.12 g mol⁻¹) and 14.02 g mol⁻¹ higher than the 5‑methyl analogue (178.15 g mol⁻¹), while remaining substantially lower than the 7‑bromo analogue (243.02 g mol⁻¹) . This intermediate MW positions the compound favorably for hit‑to‑lead optimization where maintaining physicochemical properties within lead‑like space (MW < 350) is critical.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 192.17 |
| Comparator Or Baseline | 1H‑Pyrazolo[4,3‑d]pyrimidine‑3‑carboxylic acid: 164.12; 5‑Methyl‑1H‑pyrazolo[4,3‑d]pyrimidine‑3‑carboxylic acid: 178.15; 7‑Bromo‑1H‑pyrazolo[4,3‑d]pyrimidine‑3‑carboxylic acid: 243.02 |
| Quantified Difference | +28.05 vs. unsubstituted; +14.02 vs. 5‑methyl; −50.85 vs. 7‑bromo |
| Conditions | Calculated from molecular formula; data sourced from Chemsrc (target), CymitQuimica (unsubstituted), MolCore (5‑methyl), and ChemSpider (7‑bromo). |
Why This Matters
The molecular weight directly influences passive permeability, solubility, and compliance with lead‑likeness filters, making the 5,7‑dimethyl analogue a more balanced starting point than the excessively light unsubstituted scaffold or the heavy brominated variant.
